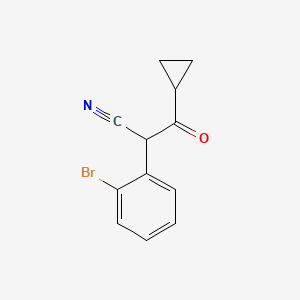
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is an organic compound that features a bromophenyl group, a cyclopropyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile can be achieved through a multi-step process involving several key reactions. One common method involves the use of a Friedel-Crafts acylation reaction followed by a nitration step . The Friedel-Crafts acylation introduces the acyl group, which is then converted to the desired nitrile group through subsequent reactions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can act as a nucleophile in various reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenyl isocyanate: Shares the bromophenyl group but differs in the functional groups attached.
2-Bromoacetophenone: Contains a bromophenyl group and a ketone functional group.
2-(2-Bromophenyl)ethylamine: Features a bromophenyl group and an amine functional group.
Uniqueness
2-(2-Bromophenyl)-3-cyclopropyl-3-oxopropanenitrile is unique due to the presence of the cyclopropyl ring and the nitrile group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H10BrNO |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-3-cyclopropyl-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-1-3-9(11)10(7-14)12(15)8-5-6-8/h1-4,8,10H,5-6H2 |
Clé InChI |
XZRAXDSKVYGIBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C(C#N)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


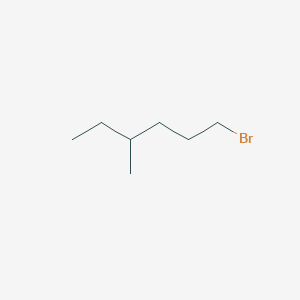
![2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13197037.png)
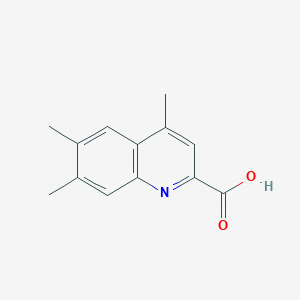
![1-Methyl-N-[1-(thiophen-2-yl)ethyl]piperidin-4-amine](/img/structure/B13197050.png)
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
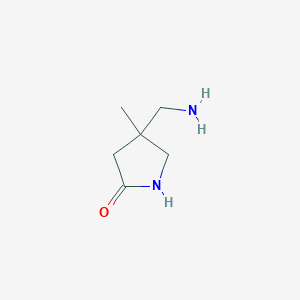

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
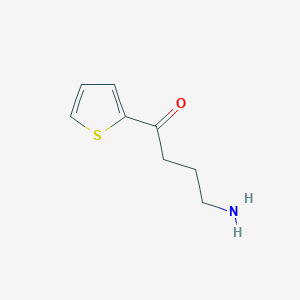
methanol](/img/structure/B13197082.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)

